Ethyl 2-(methoxymethyl)piperidine-2-carboxylate
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Overview
Description
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidine N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar structure but with an oxo group instead of a methoxymethyl group.
Mthis compound: Similar to the ethyl derivative but with a methyl ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound in specific contexts .
Biological Activity
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a piperidine derivative notable for its potential biological activities. The compound's structure, characterized by a piperidine ring with an ethyl ester and a methoxymethyl substituent, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO3 with a molecular weight of approximately 201.26 g/mol. Its structural features include:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that often serves as a core structure in many bioactive compounds.
- Ethyl Ester Group : Enhances solubility and may influence the compound's interaction with biological targets.
- Methoxymethyl Substituent : This group may modulate the compound's lipophilicity and steric properties, potentially affecting its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring.
- Introduction of the methoxymethyl group through alkylation reactions.
- Esterification to yield the final product.
Analgesic Properties
Research indicates that piperidine derivatives, including this compound, may exhibit analgesic properties similar to those observed in fentanyl-related compounds. For instance, studies have shown that modifications in the piperidine structure can significantly impact analgesic potency and receptor selectivity .
Anticancer Activity
Recent investigations into piperidine derivatives have highlighted their potential in cancer therapy. For example, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties . The compound's ability to induce apoptosis in tumor cells is an area of ongoing research.
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems. Some studies suggest that compounds with similar structures can modulate endocannabinoid levels and exhibit behavioral effects in animal models . This raises the possibility that this compound may influence neurological pathways, warranting further investigation into its effects on cognitive functions or mood disorders.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies. The presence of specific substituents on the piperidine ring significantly influences its pharmacological profile:
Substituent | Effect on Activity |
---|---|
Methoxymethyl | Modulates lipophilicity; potential receptor interaction |
Ethyl Ester | Enhances solubility; may affect absorption |
Case Studies
- Analgesic Potency : In a comparative study, various piperidine derivatives were tested for analgesic activity using animal models. Results indicated that modifications at the 2-position of the piperidine ring could enhance potency, with some analogs showing ED50 values significantly lower than fentanyl .
- Anticancer Efficacy : A study assessed the cytotoxicity of several piperidine derivatives against HeLa cells, revealing that certain structural modifications led to improved cell death rates compared to standard treatments like bleomycin .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(methoxymethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)6-4-5-7-11-10/h11H,3-8H2,1-2H3 |
InChI Key |
OLDSJSGJDOHHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)COC |
Origin of Product |
United States |
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